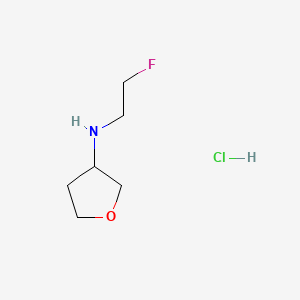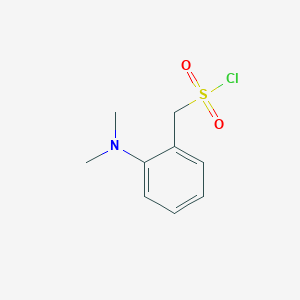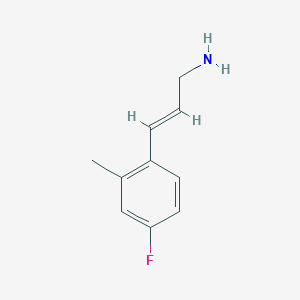
4-Cyclohexyloxane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyloxane-2,6-dione is an organic compound with a unique structure that includes a cyclohexane ring fused to an oxane ring with two ketone groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyloxane-2,6-dione typically involves the reaction of cyclohexane-1,3-dione with appropriate reagents to introduce the oxane ring. One common method includes the use of acid chlorides and enol esters, followed by rearrangement reactions. For example, the enol ester can be synthesized from the acid chloride and cyclohexane-1,3-dione, and then rearranged using strong cyanide reagents like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Cyclohexyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学的研究の応用
4-Cyclohexyloxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties
作用機序
The mechanism of action of 4-Cyclohexyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Cyclohexyloxane-2,6-dione include other cyclohexane derivatives and oxane-containing molecules. Examples include:
Cyclohexane-1,3-dione: A precursor in the synthesis of this compound.
Cyclohexane-1,2-dione: Another cyclohexane derivative with different reactivity and applications.
Cyclohexane-1,4-dione: Used in various chemical syntheses and industrial applications .
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexane ring with an oxane ring and two ketone groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
4-cyclohexyloxane-2,6-dione |
InChI |
InChI=1S/C11H16O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChIキー |
XDHDIVJWGKFOSR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CC(=O)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





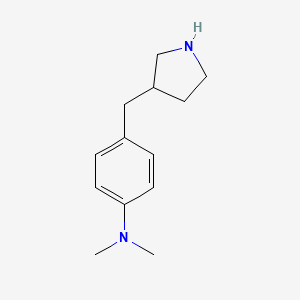
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)



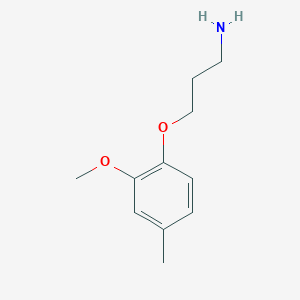
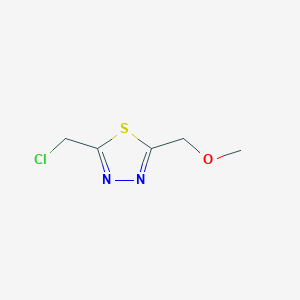
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
